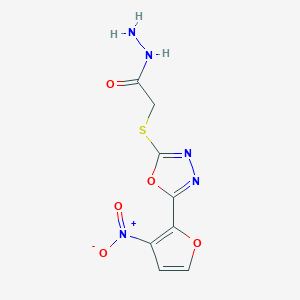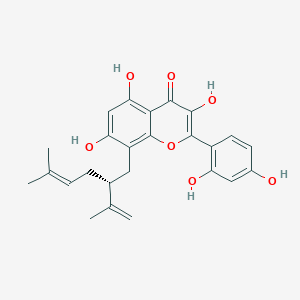
クシェノールC
概要
説明
. It belongs to the class of flavonoids, which are known for their diverse biological activities. Kushenol I has garnered attention for its potential therapeutic properties, including anti-inflammatory, anti-oxidative, and anti-cancer effects .
科学的研究の応用
作用機序
Kushenol I exerts its effects through various molecular targets and pathways:
生化学分析
Biochemical Properties
Kushenol C interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit BACE1 (β-site APP cleaving enzyme 1) with an IC50 of 5.45 µM . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
Kushenol C has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the production of inflammatory mediators, including NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in these cells . In HaCaT cells, Kushenol C prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system .
Molecular Mechanism
Kushenol C exerts its effects at the molecular level through various mechanisms. It inhibits the activations of STAT1, STAT6, and NF-κB, which might be responsible for the inhibition of NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in the LPS-stimulated RAW264.7 macrophages . It also upregulates the activation of Nrf2 and Akt in the PI3K-Akt signaling pathway .
準備方法
Synthetic Routes and Reaction Conditions
Kushenol I is primarily obtained through extraction from the roots of Sophora flavescens. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .
Industrial Production Methods
Industrial production of Kushenol I is not widely documented, as it is mainly used for research purposes. the extraction and purification methods used in laboratory settings can be scaled up for industrial production. This would involve the use of larger quantities of solvents and more advanced purification techniques to ensure the compound’s purity and yield .
化学反応の分析
Types of Reactions
Kushenol I undergoes various chemical reactions, including:
Oxidation: Kushenol I can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Substitution: Substitution reactions can introduce new functional groups into the Kushenol I molecule, leading to the formation of novel compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Kushenol I can lead to the formation of quinones, while reduction can produce alcohols . Substitution reactions can yield a variety of derivatives with different functional groups .
類似化合物との比較
Kushenol I is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:
Kurarinone: Another prenylated flavonoid with potent anti-cancer properties, but with a different molecular target profile.
Kushenol I stands out due to its unique combination of anti-inflammatory, anti-oxidative, and anti-cancer effects, making it a versatile compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-SGOPFIAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243958 | |
| Record name | Kushenol I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99119-69-4 | |
| Record name | Kushenol I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?
A: Kushenol C has been shown to interact with several key molecular targets, primarily involved in inflammatory and oxidative stress pathways. [, , , ]
- Nrf2 (Nuclear factor (erythroid-derived 2)-like 2): Kushenol C upregulates Nrf2 transcription activity. This leads to increased expression and activity of HO-1 (heme oxygenase-1), a cytoprotective enzyme that provides anti-inflammatory and antioxidant effects. [, ]
- Akt (Protein kinase B): Kushenol C activates the Akt pathway. This activation contributes to its anti-oxidative stress activity, possibly by regulating downstream antioxidant defenses. []
- NF-κB (nuclear factor-kappaB): Kushenol C suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition likely contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. []
- STAT1 and STAT6 (Signal transducer and activator of transcription 1 and 6): Kushenol C inhibits the activation of STAT1 and STAT6, further contributing to its anti-inflammatory effects by suppressing the production of specific inflammatory cytokines. []
- BACE1 (beta-site APP cleaving enzyme 1): Kushenol C demonstrates inhibitory activity against BACE1, an enzyme involved in amyloid beta production, suggesting potential benefits in Alzheimer's disease. []
Q2: Can you provide information on the structural characterization of Kushenol C, including its molecular formula, weight, and spectroscopic data?
A2: Unfortunately, the provided research abstracts do not include detailed spectroscopic data for Kushenol C. To obtain comprehensive spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry data, it is recommended to refer to publications specifically focused on the isolation and structural characterization of Kushenol C.
Q3: How effective is Kushenol C in mitigating oxidative stress, and what mechanisms are involved?
A: Kushenol C demonstrates significant antioxidant activity through various mechanisms: [, , ]
- Direct radical scavenging: Kushenol C shows scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. []
- Inhibition of intracellular ROS: Kushenol C effectively reduces intracellular ROS (reactive oxygen species) generated by tert-butyl hydroperoxide (tBHP). []
- Upregulation of endogenous antioxidants: Kushenol C enhances the endogenous antioxidant defense system by increasing the levels of glutathione, superoxide dismutase, and catalase. []
- Nrf2 activation and HO-1 induction: By activating the Nrf2 pathway, Kushenol C upregulates HO-1 expression and activity, further contributing to its antioxidant effects. [, ]
- Akt pathway activation: Kushenol C activates the Akt pathway, which may play a role in regulating downstream antioxidant mechanisms. []
Q4: What are the potential applications of Kushenol C based on its observed pharmacological activities?
A4: The research suggests potential therapeutic applications for Kushenol C in:
- Inflammatory diseases: Kushenol C's ability to inhibit key inflammatory mediators and pathways suggests potential in treating inflammatory conditions. []
- Liver injury: Kushenol C protects against both tBHP-induced oxidative stress in hepatocytes and acetaminophen-induced liver injury in mice, indicating potential for treating liver diseases. []
- Skin damage: Kushenol C protects against UVB-induced skin damage in mice, suggesting potential applications in dermatology. []
- Alzheimer's disease: Kushenol C inhibits BACE1 activity, suggesting potential as a preventive or therapeutic agent for Alzheimer's disease. []
- Diabetic complications: Kushenol C inhibits aldose reductase and the formation of advanced glycation endproducts, indicating potential for managing diabetic complications. []
Q5: Has Kushenol C been evaluated in any in vivo models of disease, and what were the findings?
A5: Yes, Kushenol C has been studied in several in vivo models:
- Acetaminophen-induced liver injury in mice: Co-administration of Kushenol C significantly attenuated liver damage and reduced serum markers of liver injury. It also increased antioxidant enzyme expression and decreased pro-inflammatory mediators. []
- UVB-induced skin damage in mice: Kushenol C demonstrated protective effects against UVB-induced skin damage. []
Q6: What are the known limitations of the existing research on Kushenol C, and what future research directions are needed?
A6: While the research on Kushenol C is promising, some limitations exist:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
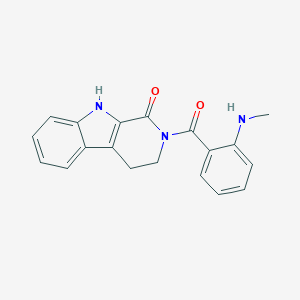
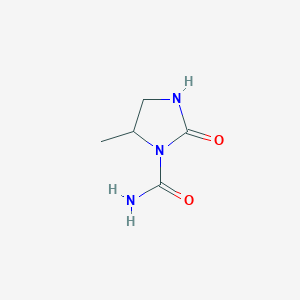

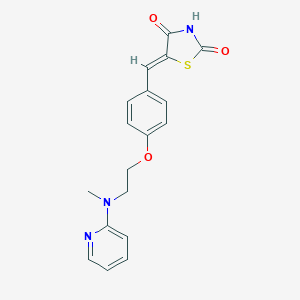
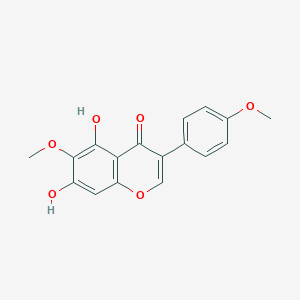
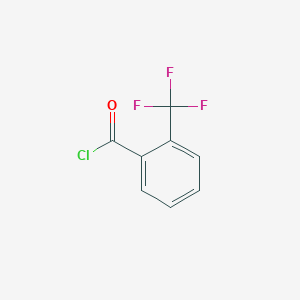
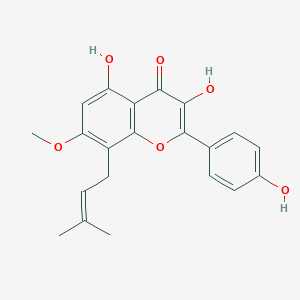
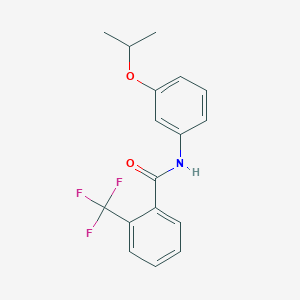
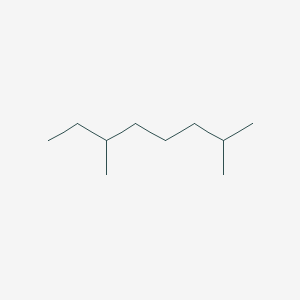

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)

